![molecular formula C6H7BrO2 B2988638 (1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-61-3](/img/structure/B2988638.png)
(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid
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Overview
Description
“(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 . It is listed under CAS Number: 2410594-61-3 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It’s a bicyclic compound, meaning it contains two rings. The “[2.1.0]” in the name indicates that one of the rings is a three-membered ring (two carbon atoms and one implied atom at the bridgehead) fused to a two-membered ring. The “3-Bromo” indicates a bromine atom attached to the third carbon in the numbering scheme. The “pentane-1-carboxylic acid” indicates a five-carbon chain with a carboxylic acid functional group on the first carbon .properties
IUPAC Name |
(1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKHSVFQEAMFHI-RPDRRWSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid |
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